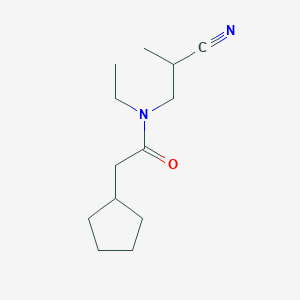
N-(2-cyanopropyl)-2-cyclopentyl-N-ethylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-cyanopropyl)-2-cyclopentyl-N-ethylacetamide is an organic compound with a complex structure that includes a cyano group, a cyclopentyl ring, and an acetamide group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-cyanopropyl)-2-cyclopentyl-N-ethylacetamide typically involves multiple steps:
Formation of the 2-cyanopropyl group: This can be achieved through the reaction of propionitrile with a suitable alkylating agent under basic conditions.
Acetamide formation: The final step involves the reaction of the intermediate with ethylamine and acetic anhydride to form the acetamide group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
N-(2-cyanopropyl)-2-cyclopentyl-N-ethylacetamide can undergo various chemical reactions, including:
Oxidation: The cyano group can be oxidized to form a carboxylic acid.
Reduction: The cyano group can be reduced to form an amine.
Substitution: The acetamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.
Substitution: Nucleophiles such as hydroxide ions or amines can be used under basic conditions.
Major Products
Oxidation: Formation of 2-cyclopentyl-N-ethylacetamide-2-carboxylic acid.
Reduction: Formation of N-(2-aminopropyl)-2-cyclopentyl-N-ethylacetamide.
Substitution: Formation of various substituted acetamides depending on the nucleophile used.
Applications De Recherche Scientifique
N-(2-cyanopropyl)-2-cyclopentyl-N-ethylacetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential as a pharmaceutical agent, particularly in the treatment of neurological disorders.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of N-(2-cyanopropyl)-2-cyclopentyl-N-ethylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group can act as an electrophile, while the acetamide group can form hydrogen bonds with target molecules. These interactions can modulate the activity of the target, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(2-cyanopropyl)-2-cyclopentylacetamide: Lacks the ethyl group, which may affect its reactivity and biological activity.
N-(2-cyanopropyl)-2-cyclopentyl-N-methylacetamide: Contains a methyl group instead of an ethyl group, which can influence its physical and chemical properties.
Uniqueness
N-(2-cyanopropyl)-2-cyclopentyl-N-ethylacetamide is unique due to the presence of both the cyclopentyl and ethyl groups, which can enhance its stability and reactivity compared to similar compounds. This makes it a valuable compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C13H22N2O |
|---|---|
Poids moléculaire |
222.33 g/mol |
Nom IUPAC |
N-(2-cyanopropyl)-2-cyclopentyl-N-ethylacetamide |
InChI |
InChI=1S/C13H22N2O/c1-3-15(10-11(2)9-14)13(16)8-12-6-4-5-7-12/h11-12H,3-8,10H2,1-2H3 |
Clé InChI |
DPFYOMLICICFMF-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC(C)C#N)C(=O)CC1CCCC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


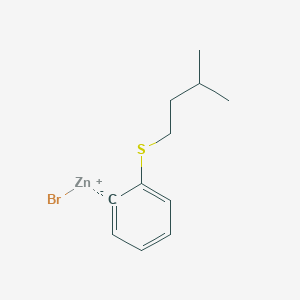
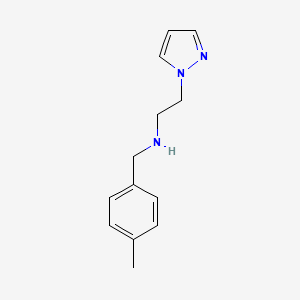
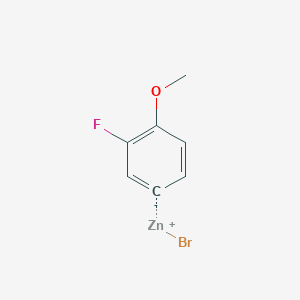


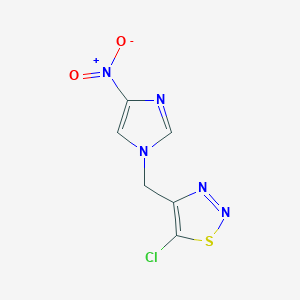

![n2,n2,2-Trimethyl-n1-(thieno[2,3-d]pyrimidin-4-yl)propane-1,2-diamine](/img/structure/B14899155.png)
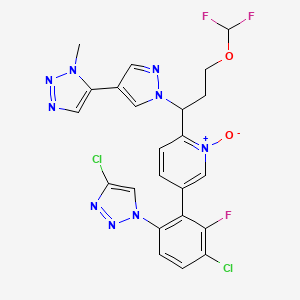
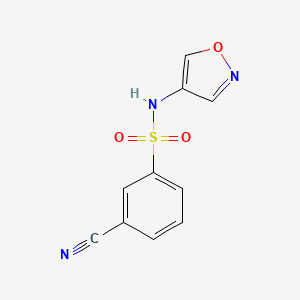
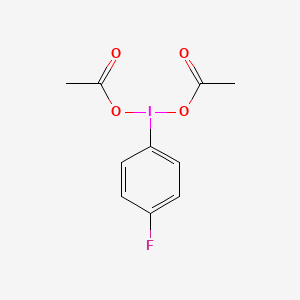
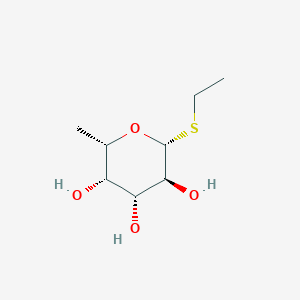
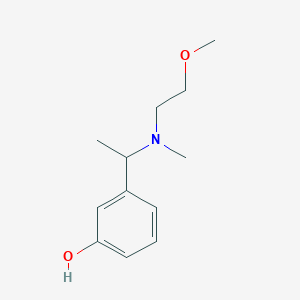
![3-[(Cyclopentyloxy)methyl]phenylZinc bromide](/img/structure/B14899186.png)
